4-Chloro-2-[(octylsulfanyl)methyl]phenol
Description
4-Chloro-2-[(octylsulfanyl)methyl]phenol is a phenolic compound featuring a chlorine atom at the 4-position and an octylsulfanylmethyl group (-CH₂-S-C₈H₁₇) at the 2-position of the aromatic ring.
Properties
CAS No. |
61151-20-0 |
|---|---|
Molecular Formula |
C15H23ClOS |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
4-chloro-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23ClOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChI Key |
FKJAMZCMPXHEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(octylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-methylphenol with an octylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or the octylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(octylsulfanyl)methyl]phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes, leading to cytoplasmic leakage and cell death. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : The octylsulfanyl group’s hydrophobicity may enhance interactions with bacterial membranes, similar to chlorophene’s benzyl group, which shows broad-spectrum antibacterial activity .
- Anticancer Potential: Oxadiazole-linked derivatives (e.g., compound 6h) exhibit potent tubulin inhibition (docking score: -8.03 kcal/mol) due to hydrophobic interactions with residues like Leu252 and Cys241 .
Chemical Reactivity and Stability
Table 2: Reactivity and Physicochemical Properties
Key Observations :
- Oxidation Sensitivity: Chlorophene’s benzyl group reacts rapidly with MnO₂ (apparent H⁺ order: 0.50), whereas the octylsulfanyl group’s steric bulk and sulfur atom may slow oxidation .
- Solubility : Long alkyl chains (e.g., octylsulfanyl) reduce water solubility but improve lipid bilayer penetration, critical for drug delivery .
Structural Insights from Crystallography and DFT
- Schiff Base Analogues: X-ray studies confirm planar geometries for imine-linked derivatives, with intramolecular hydrogen bonds stabilizing the structure (e.g., O–H⋯N in 4-chloro-2-pyridin-iminomethylphenol) .
- Copper Complexes: 4-Chloro-2-substituted phenol ligands form stable Cu(II) complexes with enhanced electrochemical and antimicrobial properties .
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